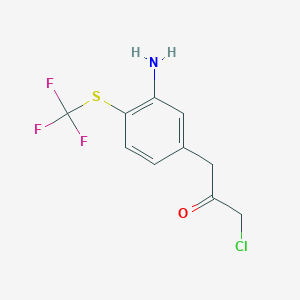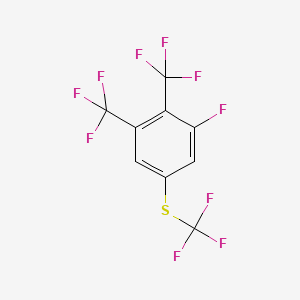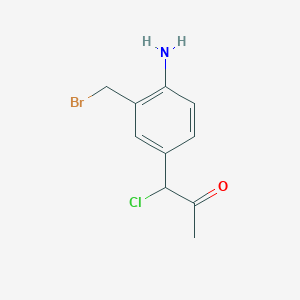
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that combines a pyrimidine ring with a tetrazole ring and a benzenesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2,6-dimethoxypyrimidine.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cyclization reaction using azide and nitrile precursors under acidic or basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide or pyrimidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.
科学的研究の応用
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- N-(2,6-dimethoxypyrimidin-4-yl)succinamic acid
- N-(2,6-dimethoxypyrimidin-4-yl)-3-(1H-tetrazol-1-yl)propanamide
Uniqueness
N-(2,6-dimethoxypyrimidin-4-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its combination of a pyrimidine ring, a tetrazole ring, and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C13H13N7O4S |
|---|---|
分子量 |
363.35 g/mol |
IUPAC名 |
N-(2,6-dimethoxypyrimidin-4-yl)-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13N7O4S/c1-23-12-7-11(15-13(16-12)24-2)17-25(21,22)10-5-3-9(4-6-10)20-8-14-18-19-20/h3-8H,1-2H3,(H,15,16,17) |
InChIキー |
WTSMFIHNSAEOGC-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




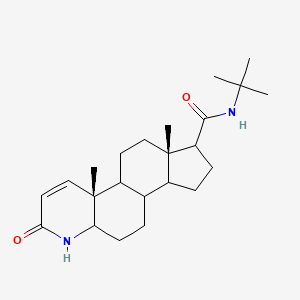
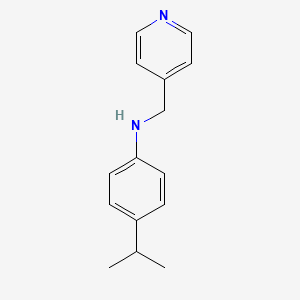


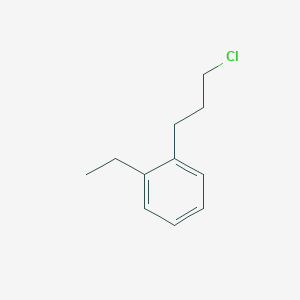
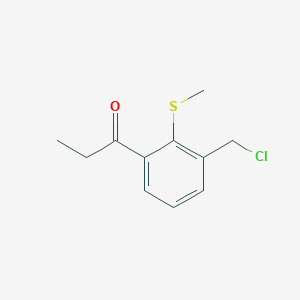
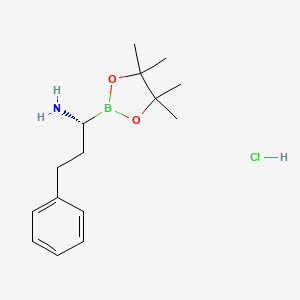
![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)
